molecular formula C22H23N3S B2428013 N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393830-28-9

N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2428013
M. Wt: 361.51
InChI Key: IVAFMTSXGJEVSA-UHFFFAOYSA-N
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Description

“N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of “N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” are not explicitly mentioned in the available resources .

Scientific Research Applications

Antimicrobial Activity

N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide derivatives have been studied for their potential antimicrobial properties. For instance, compounds related to this chemical structure have shown significant activity against various microorganisms. One study reported the synthesis of pyrazolyl 1,3,4-thiadiazines and their considerable antimicrobial activity against tested microorganisms, with certain derivatives displaying higher activities than standard drugs like chloramphenicol and clotrimazole (Radini, 2018). Another research highlighted the synthesis of substituted 5-aroylpyrazine-2-carboxylic acid derivatives, where a specific derivative showed promising antituberculotic and antifungal activities (Doležal et al., 2003).

Cytotoxicity and Anticancer Potential

The cytotoxic effects and potential anticancer activities of N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide derivatives have been a focus of research. Studies involving the synthesis of these compounds and their metal complexes have been conducted to assess their impact on cancer cell lines. Abdel‐Rhman et al. (2019) synthesized a compound and its metal complexes, finding that the ligand exhibited strong cytotoxicity against investigated cell lines, suggesting potential anticancer applications (Abdel‐Rhman et al., 2019).

Synthesis and Structural Studies

The synthesis and structural characterization of N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide derivatives have been explored to understand their chemical properties better. For example, research on the synthesis, characterization, and cytotoxicity studies of related compounds has provided insights into their molecular structures and potential applications in medicinal chemistry (Hosny et al., 2021).

Antiviral Activity

Some studies have investigated the potential antiviral activities of compounds related to N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide. For instance, the conversion of certain furanones bearing a pyrazolyl group into other heterocyclic systems has been studied, with some compounds showing promising antiviral activities against specific viruses (Hashem et al., 2007).

Future Directions

The future directions for “N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” are not explicitly mentioned in the available resources .

properties

IUPAC Name

N-benzyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3S/c1-17-9-11-19(12-10-17)21-20-8-5-13-24(20)14-15-25(21)22(26)23-16-18-6-3-2-4-7-18/h2-13,21H,14-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAFMTSXGJEVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

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